2,2-Diphenyl-1,3,7,2-dioxathiasilecane-4,10-dione
Overview
Description
2,2-Diphenyl-1,3,7,2-dioxathiasilecane-4,10-dione, also known as DPTD, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. DPTD is a heterocyclic compound that contains a silicon atom, two oxygen atoms, and two sulfur atoms in its structure.
Scientific Research Applications
2,2-Diphenyl-1,3,7,2-dioxathiasilecane-4,10-dione has been studied for its potential applications in various fields, including material science, organic synthesis, and pharmaceuticals. In material science, 2,2-Diphenyl-1,3,7,2-dioxathiasilecane-4,10-dione has been used as a precursor for the synthesis of silicon-containing polymers and ceramics. In organic synthesis, 2,2-Diphenyl-1,3,7,2-dioxathiasilecane-4,10-dione has been used as a reagent for the synthesis of various organic compounds. In pharmaceuticals, 2,2-Diphenyl-1,3,7,2-dioxathiasilecane-4,10-dione has been studied for its potential as an antitumor agent.
Mechanism of Action
The mechanism of action of 2,2-Diphenyl-1,3,7,2-dioxathiasilecane-4,10-dione as an antitumor agent is not fully understood. However, it has been reported that 2,2-Diphenyl-1,3,7,2-dioxathiasilecane-4,10-dione can induce apoptosis, or programmed cell death, in cancer cells. This may be due to its ability to generate reactive oxygen species, which can cause damage to the cancer cell's DNA and other cellular components.
Biochemical and Physiological Effects
2,2-Diphenyl-1,3,7,2-dioxathiasilecane-4,10-dione has been shown to have low toxicity in vitro and in vivo. In animal studies, 2,2-Diphenyl-1,3,7,2-dioxathiasilecane-4,10-dione has been shown to have no significant adverse effects on the liver, kidney, or other organs. However, further studies are needed to fully understand the biochemical and physiological effects of 2,2-Diphenyl-1,3,7,2-dioxathiasilecane-4,10-dione.
Advantages and Limitations for Lab Experiments
One advantage of 2,2-Diphenyl-1,3,7,2-dioxathiasilecane-4,10-dione is its high purity and yield when synthesized using the method described above. This makes it a suitable reagent for various lab experiments. However, one limitation of 2,2-Diphenyl-1,3,7,2-dioxathiasilecane-4,10-dione is its high cost, which may limit its use in some experiments.
Future Directions
There are several future directions for the study of 2,2-Diphenyl-1,3,7,2-dioxathiasilecane-4,10-dione. One direction is to further investigate its potential as an antitumor agent and to understand its mechanism of action. Another direction is to explore its potential applications in material science and organic synthesis. Additionally, further studies are needed to fully understand the biochemical and physiological effects of 2,2-Diphenyl-1,3,7,2-dioxathiasilecane-4,10-dione. Overall, 2,2-Diphenyl-1,3,7,2-dioxathiasilecane-4,10-dione has shown promising potential in various fields and further research is needed to fully realize its potential.
properties
IUPAC Name |
2,2-diphenyl-1,3,7,2-dioxathiasilecane-4,10-dione | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18O4SSi/c19-17-11-13-23-14-12-18(20)22-24(21-17,15-7-3-1-4-8-15)16-9-5-2-6-10-16/h1-10H,11-14H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SGKWFVLTTUNKJD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCCC(=O)O[Si](OC1=O)(C2=CC=CC=C2)C3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18O4SSi | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20290143 | |
Record name | 2,2-diphenyl-1,3,7,2-dioxathiasilecane-4,10-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20290143 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
358.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,2-Diphenyl-1,3,7,2-dioxathiasilecane-4,10-dione | |
CAS RN |
7260-15-3 | |
Record name | NSC67011 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=67011 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2,2-diphenyl-1,3,7,2-dioxathiasilecane-4,10-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20290143 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.